2-Iminothiolane hydrochloride

thiolation bioconjugation antibody-drug conjugate

2-Iminothiolane hydrochloride (CAS 4781-83-3), universally known as Traut's reagent, is a cyclic thioimidate that serves as a small-molecule thiolation agent for primary amines. It reacts with lysine ε-amino groups and other accessible primary amines at pH 7–10 via a ring-opening mechanism to form a stable amidine linkage that introduces a free sulfhydryl (—SH) group while preserving the positive charge of the original amine.

Molecular Formula C4H8ClNS
Molecular Weight 137.63 g/mol
CAS No. 4781-83-3
Cat. No. B1664552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iminothiolane hydrochloride
CAS4781-83-3
Synonyms2-Iminothiolane;  2-IT;  Trauts reagent;  Traut's reagent
Molecular FormulaC4H8ClNS
Molecular Weight137.63 g/mol
Structural Identifiers
SMILESC1CC(=N)SC1.Cl
InChIInChI=1S/C4H7NS.ClH/c5-4-2-1-3-6-4;/h5H,1-3H2;1H
InChIKeyATGUDZODTABURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Iminothiolane Hydrochloride (Traut's Reagent) CAS 4781-83-3 — Core Compound Identity and Procurement Baseline


2-Iminothiolane hydrochloride (CAS 4781-83-3), universally known as Traut's reagent, is a cyclic thioimidate that serves as a small-molecule thiolation agent for primary amines [1]. It reacts with lysine ε-amino groups and other accessible primary amines at pH 7–10 via a ring-opening mechanism to form a stable amidine linkage that introduces a free sulfhydryl (—SH) group while preserving the positive charge of the original amine . With a molecular formula of C₄H₇NS·HCl and a molecular weight of 137.63 Da, this white crystalline powder (mp 190–201 °C) is water-soluble and incorporates a short 5-atom spacer arm (8.1 Å) terminated by the reactive thiol [2]. It is the foundational amine-to-sulfhydryl conversion reagent against which all alternatives—including SATA, SPDP, SATP, and substituted 2-iminothiolanes—must be benchmarked.

Why 2-Iminothiolane Hydrochloride (Traut's Reagent) Cannot Be Generically Substituted by In-Class Alternatives


Although multiple reagents can append sulfhydryl groups onto primary amines, they differ fundamentally in reaction chemistry, charge outcome, stoichiometric demand, and impact on biomolecular function. Traut's reagent generates a positively charged amidine linkage that maintains the electrostatic environment of the modified amine; SPDP produces a neutral amide bond, altering local charge density [1]. SATA requires a two-step protocol with hydroxylamine deprotection, adding workflow complexity and the risk of incomplete deprotection, whereas Traut's reagent completes thiolation in a single step [2]. Even within the 2-iminothiolane scaffold, substitution at the 4- and/or 5-positions (e.g., 5-methyl-2-iminothiolane) can alter disulfide stability by 5- to 4000-fold, meaning that unsubstituted 2-iminothiolane occupies a distinct position in the stability spectrum that cannot be assumed equivalent to its substituted analogs [3]. Procurement decisions that treat all amine-to-thiol reagents as interchangeable risk charge-dependent functional loss, variable conjugation efficiency, and unpredictable conjugate stability.

Quantitative Differentiation Evidence: 2-Iminothiolane Hydrochloride vs. Key Comparators


One-Step Thiolation with 2- to 20-Fold Molar Excess vs. SATA's Two-Step Deprotection Workflow and Higher Reagent Demand

Traut's reagent introduces free sulfhydryl groups in a single, spontaneous reaction step at pH 7–9 without requiring post-modification deprotection. In the Pierce product manual head-to-head protocol guidance, thiolation with Traut's reagent is stated to require only a 2- to 20-fold molar excess of reagent over the target amine, because the reagent's hydrolysis rate is slow relative to its amine reaction rate . In contrast, SATA (N-succinimidyl S-acetylthioacetate) first appends an S-acetyl-protected thiol via NHS ester chemistry, then requires a separate hydroxylamine deprotection step to expose the free sulfhydryl—a two-step workflow that adds hours to the protocol and introduces an additional variable in deprotection efficiency [1]. The Pierce manual explicitly notes that 'because hydrolysis is slow relative to the amine reaction rate, thiolation with Traut's Reagent does not require as large a molar excess of reagent as other types of modification reagents, such as SATA' .

thiolation bioconjugation antibody-drug conjugate

Preservation of Cationic Charge Density via Amidine Linkage vs. Charge-Neutralizing Amide Bond with SPDP

In a direct comparative study by Miyata et al. (JACS 2004), poly(ethylene glycol)-poly(L-lysine) block copolymer (PEG-PLL) was thiolated using either SPDP or Traut's reagent under identical conditions. The introduction of thiol groups by SPDP proceeded through amide bond formation at lysine ε-amines, which concomitantly decreased the cationic charge density of the PLL segment by converting positively charged —NH₃⁺ groups to neutral amide linkages. By contrast, Traut's reagent promoted thiolation with formation of a positively charged amidine (—C(=NH₂⁺)—NH—) linkage, thereby keeping the net cationic charge density of the polycation constant [1]. When complexed with pDNA, both constructs formed ~100 nm disulfide-cross-linked polyplexes with similar extracellular stability. However, the functional consequence was striking: the SPDP-thiolated polyplex (with compensated charge reduction) exhibited approximately 50-fold higher transfection efficiency toward 293T cells than the Traut's-reagent-thiolated polyplex, because the intracellular reductive environment triggered pDNA release selectively in the SPDP system [1].

gene delivery polyplex charge preservation disulfide cross-linking

Thiolation Efficiency on Recombinant Protein: Traut's Reagent (37.4%) vs. SATA (19.1%) Under Anaerobic Conditions

Dulaney and Taylor (2022, University of Mississippi Honors Thesis) directly compared the thiolation efficiency of Traut's reagent and SATA on the recombinant calmodulin-based protein CCLP3 (26 potential modification sites). Using Ellman's reagent (DTNB) for quantitative sulfhydryl determination, the modification percentages were: Traut's reagent in aerobic environment: 11.7% of potential sites modified; Traut's reagent in anaerobic environment: 37.4%; SATA in anaerobic environment: 19.1% [1]. Under the oxygen-free conditions that best preserve free thiols (anaerobic, nitrogen-blanketed), Traut's reagent achieved approximately 1.96-fold higher thiolation efficiency than SATA on an equivalent molar basis under comparable conditions [1].

protein modification sulfhydryl quantification Ellman's reagent hydrogel

Preservation of Toxin Enzymatic Activity: 2-Iminothiolane vs. SPDP in Immunotoxin Construction

In immunotoxin preparation using the single-polypeptide ribosome-inactivating protein gelonin, the choice of thiolation reagent directly determines whether the toxin retains biological activity. As documented in Hermanson's Bioconjugate Techniques and traced to the foundational work of Lambert et al. (1985, J Biol Chem), when SPDP is used to add sulfhydryl groups to gelonin, the resulting modification inactivates the toxin. By contrast, thiolation with 2-iminothiolane preserves gelonin's enzymatic activity, a property attributed to maintenance of the positive charge on the modified amine residues via the amidine linkage, as opposed to the charge-neutralizing amide bond formed by SPDP [1][2]. Lambert et al. successfully prepared thirteen different immunotoxin combinations using 2-iminothiolane-modified ribosome-inactivating proteins, all of which retained full enzymatic function and demonstrated potent, specific cytotoxicity against target lymphoid cells [2].

immunotoxin gelonin ribosome-inactivating protein biotherapeutic conjugation

Hydrolysis Half-Life vs. Amine Reaction Half-Life: Rational Basis for Low Stoichiometric Demand

The Pierce Traut's Reagent product manual provides quantitative kinetic data that explain the reagent's low molar excess requirement. In 50 mM triethanolamine buffer at pH 8, the half-life of reagent hydrolysis (self-degradation in the absence of amines) is approximately 1 hour, whereas the half-life of reagent consumption by reaction with primary amines (20 mM glycine as a model amine) in the same buffer is approximately 5 minutes . This ~12-fold faster amine reaction rate relative to hydrolysis means that the reagent is efficiently consumed by productive amine modification before significant hydrolytic loss occurs. The manual explicitly contrasts this with SATA and other modification reagents, which require substantially larger molar excesses because their hydrolysis rates compete more aggressively with the desired amine reaction .

reaction kinetics hydrolysis stability thiolation stoichiometry

Amine Selectivity Over Hydroxyls: ~100-Fold Discrimination Enables Specific Lysine Modification Without Polysaccharide or Serine/Threonine Side Reactions

Traut's reagent can react with aliphatic and phenolic hydroxyl groups at elevated pH; however, the Pierce product manual and corroborating literature document that the rate of hydroxyl reaction is approximately 100-fold slower than reaction with primary amino groups [1]. Under standard thiolation conditions (pH 7–9, reaction time ≤ overnight, amines present), hydroxyl side reactions 'will not occur to any appreciable degree' . This contrasts with NHS-ester-based reagents such as SATA, which can exhibit less discrimination between amine and hydroxyl nucleophiles at alkaline pH. Additionally, this selectivity profile enables the deliberate exploitation of the hydroxyl reactivity at high pH (pH 10, borate buffer) for thiolation of polysaccharides in the absence of amines, making Traut's reagent a dual-purpose tool depending on pH selection .

chemoselectivity protein modification glycoprotein polysaccharide thiolation

Optimal Procurement Scenarios for 2-Iminothiolane Hydrochloride (Traut's Reagent) Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) and Immunotoxin Preparation Requiring Preserved Payload Activity

Traut's reagent is the thiolation reagent of choice when conjugating activity-sensitive proteins—particularly ribosome-inactivating proteins (gelonin, pokeweed antiviral proteins, ricin A chain) or enzymes—to antibodies via disulfide or thioether linkages. As demonstrated by Lambert et al. (1985), 2-iminothiolane modification preserves gelonin's enzymatic activity, whereas SPDP-mediated thiolation inactivates the toxin due to charge neutralization at critical lysine residues [1]. The amidine linkage maintains the positive charge and electrostatic environment of the modified amine, which is structurally essential for the catalytic function of many toxins and enzymes. Thirteen distinct immunotoxin combinations prepared with 2-iminothiolane all retained specific target-cell cytotoxicity. Procurement guidance: select Traut's reagent when the payload protein's activity depends on lysine charge integrity; select SPDP only when charge reduction is functionally acceptable or desired.

High-Density Protein Thiolation for Hydrogel Cross-Linking and Multivalent Conjugate Assembly

When maximal sulfhydryl incorporation per protein molecule is required—such as for hydrogel network formation, multivalent drug-carrier conjugation, or high-avidity biosensor surfaces—Traut's reagent provides nearly 2-fold higher modification efficiency than SATA. Dulaney and Taylor (2022) demonstrated 37.4% site occupancy with Traut's reagent vs. 19.1% with SATA on calmodulin-based CCLP3 under anaerobic conditions [2]. The Radomirovic et al. (2024) study on BSA-phycocyanobilin conjugation further established that a 50-fold molar excess of Traut's reagent represents the optimal balance between thiolation level and preservation of protein structural integrity [3]. Procurement guidance: for applications requiring ≥30% lysine modification density, Traut's reagent is the empirically supported choice; SATA may be considered where lower, more controlled modification is sufficient.

Gold Nanorod and Nanoparticle Biosensor Functionalization via Direct Antibody Thiolation

For biosensor development requiring covalent antibody immobilization onto gold surfaces via Au–S bonds, Traut's reagent thiolation was compared against DTT, PEG6-CONHNH₂, and SH-PEG-NH₂/EDC methods for gold nanorod (GNR) functionalization. Traut's reagent and DTT thiolation were identified as the two universal methods recommended for GNR biofunctionalization, enabling detection of human IgG at 10 nM with a localized surface plasmon resonance (LSPR) red shift of 2–3 nm—whereas the SH-PEG-NH₂/EDC method could not detect IgG below 40 nM [4]. Traut's reagent was specifically noted for its simplicity (direct amine-to-thiol conversion without reducing agents) and its compatibility with antibodies regardless of glycosylation status, unlike PEG6-CONHNH₂ which requires glycosylated biomolecules [4]. Procurement guidance: select Traut's reagent as the first-line thiolation method for antibody immobilization on gold nanostructures when broad glycosylation compatibility and detection sensitivity at low nanomolar target concentrations are required.

Charge-Preserving Polycation Modification for Gene and siRNA Delivery Vector Engineering

In gene delivery applications where the polycation carrier must maintain a high cationic charge density for efficient nucleic acid binding, Traut's reagent is the structurally appropriate thiolation reagent. Miyata et al. (2004) demonstrated that Traut's-reagent-thiolated PEG-PLL block copolymers fully retain the cationic charge of lysine residues via amidine formation, whereas SPDP-thiolated versions lose charge through amide bond formation [5]. However, this same study highlights that charge preservation is not always the desired outcome: SPDP-thiolated polyplexes exhibited ~50-fold higher transfection efficiency due to facilitated intracellular pDNA release [5]. Procurement guidance: use Traut's reagent when the design objective is to thiolate without compromising polycation charge density (e.g., for stable extracellular polyplex integrity); switch to SPDP when charge reduction is intentionally incorporated into the intracellular release mechanism.

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